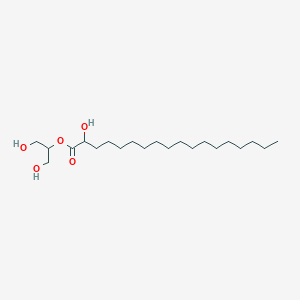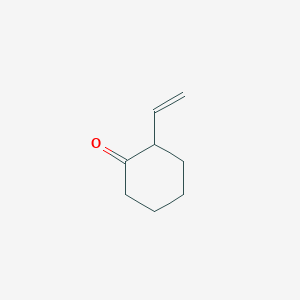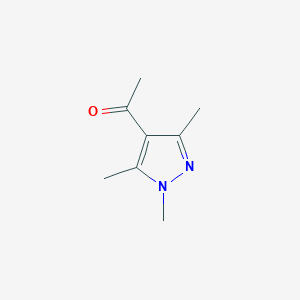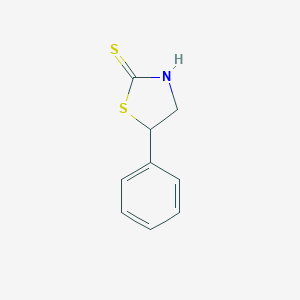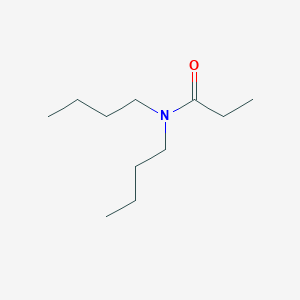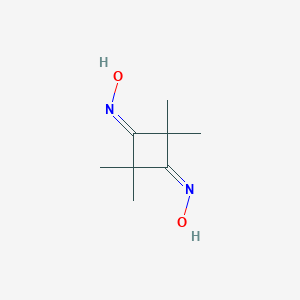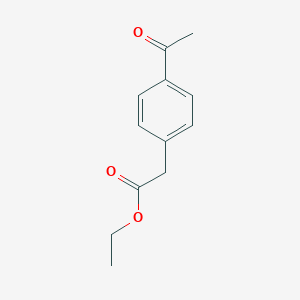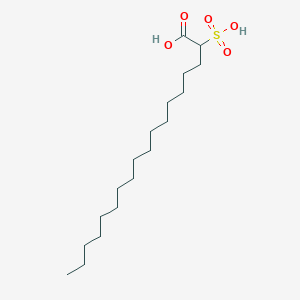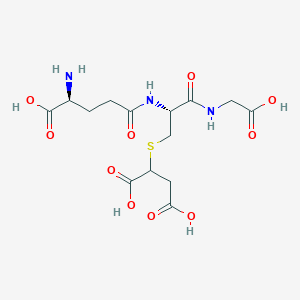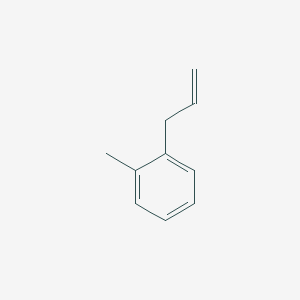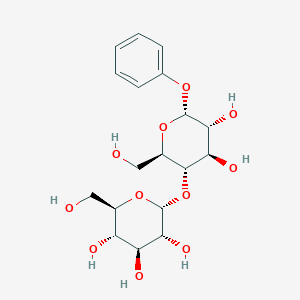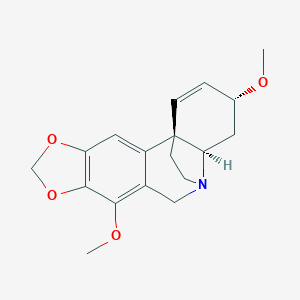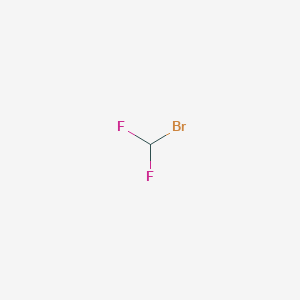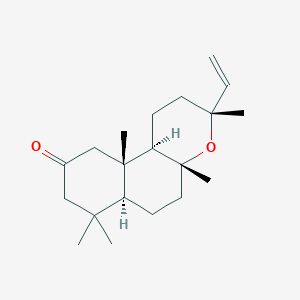
2-Oxomanoyl oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxomanoyl oxide, also known as 2-oxo-2H-chromene-3-carboxylic acid, is a chemical compound that belongs to the class of chromenes. It has been widely studied for its potential use in various scientific research applications due to its unique properties.
Scientific Research Applications
Biotransformations and Chemical Pathways
2-Oxomanoyl oxide and its derivatives have been subject to biotransformations with filamentous fungi, leading to the production of various hydroxylated derivatives. This process demonstrates the potential of microbial biotransformation in modifying oxomanoyl oxides to produce compounds with different properties. The study involving ent-18-acetoxy-6-oxomanoyl oxides, epimers at C-13, illustrates the role of filamentous fungi in producing hydroxylated derivatives, showcasing the applicability of these compounds in chemical synthesis and modification pathways (Ghoumari et al., 2006).
Advanced Oxidation Processes
Oxides, including 2-oxomanoyl oxide derivatives, play a crucial role in advanced oxidation processes for environmental applications. These compounds can serve as catalysts or reactants in processes designed to degrade organic pollutants, showcasing their potential in environmental remediation. Studies on various metal oxides have highlighted their utility in catalysis, gas sensing, and as electrodes in photoelectrochemical cells, suggesting that derivatives of 2-oxomanoyl oxide could find similar applications in treating water and air pollutants through oxidative mechanisms (Neyens & Baeyens, 2003).
Sensing and Catalytic Applications
The unique properties of 2-oxomanoyl oxide derivatives can be harnessed for sensing and catalytic applications. For instance, integrating carbon nanomaterials with metal oxides has shown to enhance the sensitivity of sensors towards various analytes, indicating the potential of oxomanoyl oxide derivatives in developing highly sensitive and selective sensors for chemical, biological, and environmental monitoring (Bracamonte et al., 2017).
Photodynamic Therapy and Photosensitization
Derivatives of 2-oxomanoyl oxide have applications in photodynamic therapy (PDT) and photosensitization, owing to their ability to produce reactive oxygen species upon light activation. This characteristic makes them suitable for medical applications where controlled oxidative stress can be used to target and destroy cancer cells or pathogens. Novel photosensitizers based on oxomanoyl oxide derivatives could offer improved photostability, higher efficiency, and a broader range of operational conditions compared to traditional photosensitizers (Yogo et al., 2005).
properties
CAS RN |
1231-34-1 |
|---|---|
Product Name |
2-Oxomanoyl oxide |
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,10,10b-octahydrobenzo[f]chromen-9-one |
InChI |
InChI=1S/C20H32O2/c1-7-18(4)10-8-16-19(5)13-14(21)12-17(2,3)15(19)9-11-20(16,6)22-18/h7,15-16H,1,8-13H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1 |
InChI Key |
VYNOMUZYZAXYKN-HHUCQEJWSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@](O1)(CC[C@@H]3[C@@]2(CC(=O)CC3(C)C)C)C)C=C |
SMILES |
CC1(CC(=O)CC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Canonical SMILES |
CC1(CC(=O)CC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




